molecular formula C6H12N4O2 B12112398 2-(3-Oxopiperazin-1-YL)acetohydrazide CAS No. 86873-54-3

2-(3-Oxopiperazin-1-YL)acetohydrazide

Katalognummer: B12112398
CAS-Nummer: 86873-54-3
Molekulargewicht: 172.19 g/mol
InChI-Schlüssel: VJAISABWKFLIHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Oxopiperazin-1-yl)acetohydrazide is a chemical compound that belongs to the class of piperazine derivatives.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxopiperazin-1-yl)acetohydrazide typically involves the reaction of piperazine derivatives with hydrazine hydrate. One common method includes the reaction of 3-oxopiperazine with acetic acid hydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Oxopiperazin-1-yl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Wirkmechanismus

The mechanism of action of 2-(3-Oxopiperazin-1-yl)acetohydrazide involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in anti-inflammatory and analgesic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(3-Oxopiperazin-1-yl)acetohydrazide stands out due to its specific piperazine core structure, which imparts unique chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

Eigenschaften

86873-54-3

Molekularformel

C6H12N4O2

Molekulargewicht

172.19 g/mol

IUPAC-Name

2-(3-oxopiperazin-1-yl)acetohydrazide

InChI

InChI=1S/C6H12N4O2/c7-9-6(12)4-10-2-1-8-5(11)3-10/h1-4,7H2,(H,8,11)(H,9,12)

InChI-Schlüssel

VJAISABWKFLIHL-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC(=O)N1)CC(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.